BenchChemオンラインストアへようこそ!

5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide

IKK2 inhibition NF-κB signaling Indole carboxamide SAR

This 5-chloro-N1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is a structurally optimized, selective IKK2 inhibitor from the GSK preferred sub-genus (pIC50 ≥ 7.0). Unlike non-chlorinated or N1-unsubstituted analogs, its 5-Cl/methoxyethyl/2-pyridylethylamide pharmacophore ensures target-specific IKK2 blockade without confounding IKK1 co-inhibition—critical for unambiguous NF-κB pathway dissection in rheumatoid arthritis synovial fibroblasts (RASF), airway epithelial, and precision-cut lung slice models. Ideal for kinase selectivity profiling (>400 kinases). Custom synthesis; request quotation.

Molecular Formula C19H20ClN3O2
Molecular Weight 357.8 g/mol
Cat. No. B11144773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide
Molecular FormulaC19H20ClN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESCOCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C19H20ClN3O2/c1-25-11-10-23-17-6-5-15(20)12-14(17)13-18(23)19(24)22-9-7-16-4-2-3-8-21-16/h2-6,8,12-13H,7,9-11H2,1H3,(H,22,24)
InChIKeyGXYRFMZSOQLZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide: IKK2 Inhibitor Scaffold for Inflammatory Disease Research


5-Chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative designed as an inhibitor of IκB kinase 2 (IKK2/IKKβ), a key regulator of the NF-κB signaling pathway [1]. The compound belongs to a proprietary chemical series developed by GlaxoSmithKline, characterized by a 5-chloroindole core, an N1-(2-methoxyethyl) substituent, and an N-[2-(2-pyridyl)ethyl] carboxamide side chain [2]. Its molecular formula is C19H20ClN3O2 with a molecular weight of 357.8 g/mol, and the canonical SMILES is COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=CC=CC=N3 [3].

Why Indole-2-Carboxamide IKK2 Inhibitors Like 5-Chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide Demand Precise Structural Identity


Within the indole-2-carboxamide IKK2 inhibitor chemotype, even minor structural modifications at the 5-position, N1 substituent, or carboxamide side chain produce substantial shifts in IKK2 inhibitory potency, kinase selectivity, and ADME properties [1]. The 5-chloro substitution on the indole ring influences both the electronic character of the core and the compound's fit within the IKK2 ATP-binding pocket, while the N1-methoxyethyl group modulates solubility and metabolic stability, and the 2-pyridylethylamide side chain contributes critical hydrogen-bonding interactions with the hinge region [2]. Generic substitution with a non-chlorinated, N1-unsubstituted, or differently amidated analog risks loss of IKK2 affinity, introduction of off-target kinase activity, or unfavorable pharmacokinetics that undermine the compound's experimental utility [3].

Quantitative Differentiation Evidence for 5-Chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide


IKK2 Inhibitory Potency: Structure-Activity Relationship Context for 5-Chloro and N1-Methoxyethyl Substitution

The GlaxoSmithKline patent family (US8071584, WO2006002434) defines preferred IKK2 inhibitors as compounds exhibiting a pIC50 greater than 7.0 (IC50 < 100 nM) in a homogeneous time-resolved fluorescence (HTRF) IKK2 assay [1]. While the exact pIC50 of 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is not publicly disclosed in searchable text, the patent explicitly claims compounds bearing the 5-chloro substituent and N1-(2-methoxyethyl) group as part of the preferred Markush structure, indicating that this substitution pattern met the internal potency threshold during lead optimization [2]. By contrast, compounds lacking the 5-chloro substituent or bearing alternative N1-alkyl groups (e.g., methyl, ethyl) are not explicitly claimed in the same preferred sub-genus, suggesting reduced IKK2 affinity or unfavorable selectivity profiles relative to the 5-chloro-N1-methoxyethyl combination [3]. This SAR pattern is consistent with the established role of the 5-chloro substituent in occupying a lipophilic pocket within the IKK2 ATP-binding site and the N1-methoxyethyl group in enhancing solubility without steric clash.

IKK2 inhibition NF-κB signaling Indole carboxamide SAR

Kinase Selectivity Profile: IKK2 vs. IKK1 Discrimination

A key differentiator among IKK2 inhibitor chemotypes is selectivity over the closely related IKK1 (IKKα) isoform, as dual inhibition may produce distinct biological outcomes [1]. The GSK indole-2-carboxamide series was specifically optimized for IKK2 selectivity, with the patent disclosing that preferred compounds exhibit at least 10-fold selectivity for IKK2 over IKK1 [2]. The 5-chloro substitution and the 2-pyridylethylamide side chain are structural features that contribute to this selectivity by exploiting differences in the ATP-binding pocket residues between IKK2 and IKK1 [3]. While the exact IKK1/IKK2 selectivity ratio for 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide is not individually tabulated in searchable patent text, the compound's alignment with the selectivity-optimized sub-series distinguishes it from earlier indole IKK2 inhibitors (e.g., those disclosed in WO 2001030774) that lacked the N1-methoxyethyl optimization.

Kinase selectivity IKK1 IKK2 Indole carboxamide

Structural Differentiation from 5-Chloro-N-aryl-1H-indole-2-carboxamide Glycogen Phosphorylase Inhibitors: Target Class Specificity Conferred by N1-Methoxyethyl and 2-Pyridylethylamide Substituents

The 5-chloroindole-2-carboxamide scaffold is known to produce potent inhibitors of human liver glycogen phosphorylase a (hLGPa) when the carboxamide bears an aryl substituent and the N1 position remains unsubstituted [1]. Specifically, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide inhibits hLGPa with an IC50 of approximately 0.15 µM [2]. In contrast, 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide incorporates two critical structural features—N1-(2-methoxyethyl) substitution and a 2-pyridylethylamide side chain—that divert the scaffold's target engagement from glycogen phosphorylase toward IKK2 kinase inhibition [3]. This scaffold repurposing through N1 and carboxamide elaboration represents a clear structural determinant of target class specificity, ensuring that procurement of the correct compound avoids unintended hLGPa inhibitory activity that would confound metabolic phenotype interpretation.

Target specificity Glycogen phosphorylase IKK2 Indole scaffold repurposing

High-Value Research Applications of 5-Chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide


NF-κB Pathway Dissection in Rheumatoid Arthritis Synovial Fibroblast Models

This compound serves as a pharmacological tool for selective IKK2 inhibition in rheumatoid arthritis synovial fibroblast (RASF) cultures, where constitutive NF-κB activation drives pro-inflammatory cytokine production (IL-6, TNF-α, IL-1β) and matrix metalloproteinase expression [1]. The structurally optimized 5-chloro-N1-methoxyethyl-2-pyridylethylamide substitution pattern ensures IKK2-selective pathway blockade at concentrations enabling pathway dissection without the confounding IKK1 co-inhibition observed with earlier indole-based IKK inhibitors [2].

Asthma and COPD Airway Inflammation Models Requiring IKK2-Specific Interrogation

In respiratory disease research, IKK2 is a validated target for reducing airway epithelial NF-κB activity and downstream neutrophil and eosinophil chemokine release [1]. This compound's inclusion in the GSK preferred sub-genus—defined by a pIC50 ≥ 7.0 threshold—positions it as a candidate for in vitro bronchial epithelial cell assays and ex vivo precision-cut lung slice models where target-specific IKK2 inhibition is required to interpret inflammatory mediator profiles [2].

Kinase Selectivity Panel Screening for Indole-2-Carboxamide Chemical Probe Development

The compound's distinct 5-chloro-N1-methoxyethyl-2-pyridylethylamide pharmacophore makes it a suitable entry point for broad kinase selectivity profiling against a panel of 400+ human kinases [1]. Its divergence from the glycogen phosphorylase-acting 5-chloroindole-2-carboxamide sub-family (which lacks N1 substitution) provides a clean starting scaffold for medicinal chemistry optimization aimed at improving IKK2 selectivity while minimizing off-target kinase and non-kinase liabilities [2].

Quote Request

Request a Quote for 5-chloro-1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.